molecular formula C14H13ClN6O2 B4758726 3-(2-CHLORO-3-PYRIDYL)-N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-(2-CHLORO-3-PYRIDYL)-N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4758726
M. Wt: 332.74 g/mol
InChI Key: GQDCHHIHGFUQHD-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-pyridyl)-N~5~-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyridine ring, an imidazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-pyridyl)-N~5~-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2-chloro-3-pyridine, is subjected to various reactions to introduce the desired substituents.

    Imidazole Introduction: The imidazole ring is introduced through a nucleophilic substitution reaction.

    Oxadiazole Ring Formation: The oxadiazole ring is formed via cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and imidazole rings.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may act on specific molecular targets, offering new avenues for treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-pyridyl)-N~5~-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-pyridyl)-N~5~-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-chloropyridin-3-yl)-N-(3-imidazol-1-ylpropyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6O2/c15-11-10(3-1-4-17-11)12-19-14(23-20-12)13(22)18-5-2-7-21-8-6-16-9-21/h1,3-4,6,8-9H,2,5,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDCHHIHGFUQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NOC(=N2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-CHLORO-3-PYRIDYL)-N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2-CHLORO-3-PYRIDYL)-N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2-CHLORO-3-PYRIDYL)-N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2-CHLORO-3-PYRIDYL)-N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2-CHLORO-3-PYRIDYL)-N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2-CHLORO-3-PYRIDYL)-N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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